molecular formula C14H19NO3 B2791176 tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate CAS No. 932398-74-8

tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate

Cat. No.: B2791176
CAS No.: 932398-74-8
M. Wt: 249.31
InChI Key: ZJCMDJROEALXPO-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a tert-butyl ester and a hydroxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate can undergo oxidation to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its quinoline core is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine: The compound’s derivatives have shown promise in the treatment of diseases such as malaria and cancer. Its ability to modulate biological pathways makes it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the modulation of biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Isoquinoline: A structural isomer with different biological activities.

    Tetrahydroquinoline: A reduced form with enhanced stability and different reactivity.

Uniqueness: Tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is unique due to the presence of the tert-butyl ester and hydroxy group, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential in drug discovery make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h4-7,12,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCMDJROEALXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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